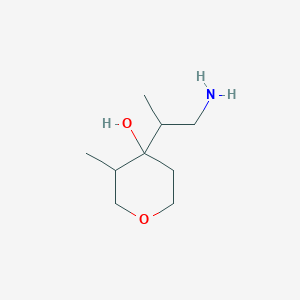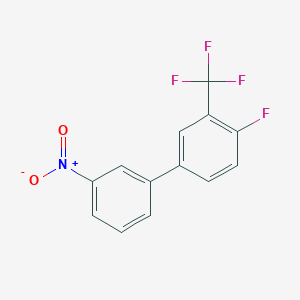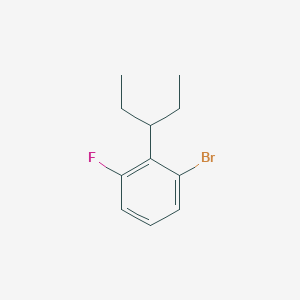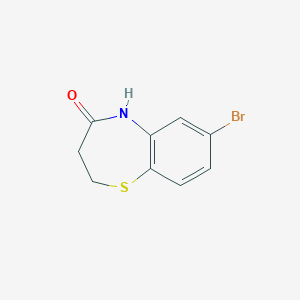![molecular formula C14H28O3Si B13191651 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is an organic compound with the molecular formula C14H28O3Si. It is a silyl-protected aldehyde, which means it contains a silyl ether group that protects the aldehyde functionality during chemical reactions. This compound is often used in organic synthesis, particularly in the preparation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal typically involves the protection of an aldehyde group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with the corresponding alcohol and react it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may use more efficient and cost-effective reagents and solvents. Additionally, industrial methods often incorporate purification steps such as distillation or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanoic acid.
Reduction: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanol.
Substitution: Various silyl ether derivatives depending on the substituent used.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the preparation of pharmaceutical compounds, especially those requiring silyl protection for specific functional groups.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal primarily involves its role as a protected aldehyde. The silyl ether group protects the aldehyde from unwanted reactions during synthetic processes. When the protection is no longer needed, the silyl group can be removed under mild conditions, revealing the reactive aldehyde group for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in structure but lacks the oxolan-3-yl group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl-protected aldehyde but with a simpler structure.
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is unique due to the presence of both the silyl ether group and the oxolan-3-yl group. This combination provides specific reactivity and protection properties, making it valuable in complex organic synthesis.
Properties
Molecular Formula |
C14H28O3Si |
|---|---|
Molecular Weight |
272.45 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(oxolan-3-yl)butanal |
InChI |
InChI=1S/C14H28O3Si/c1-13(2,3)18(5,6)17-14(4,8-9-15)12-7-10-16-11-12/h9,12H,7-8,10-11H2,1-6H3 |
InChI Key |
IJKRKMYZAJBIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)

![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)





![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)

